3-Bromopiperidin-4-one hydrobromide

描述

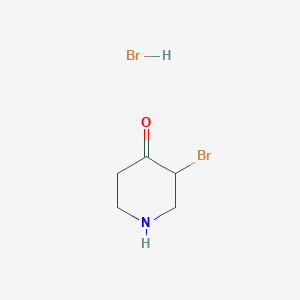

3-Bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C5H9Br2NO and a molecular weight of 258.94 g/mol . It is a brominated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopiperidin-4-one hydrobromide typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product in high purity .

化学反应分析

Types of Reactions

3-Bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Reduction Reactions: The compound can be reduced to form piperidin-4-one or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as piperidin-4-one N-oxide.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Substitution: Various substituted piperidinones.

Reduction: Piperidin-4-one and its derivatives.

Oxidation: Piperidin-4-one N-oxide and related compounds.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromopiperidin-4-one hydrobromide serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new compounds.

Mechanism of Action

The compound's bromine atom can engage in electrophilic substitution reactions, while the nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions. This dual reactivity enhances its utility in organic synthesis.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound is utilized in studies focusing on enzyme inhibitors, particularly deubiquitylating enzymes (DUBs). These enzymes play a critical role in the ubiquitin-proteasome pathway, which is essential for protein degradation and cellular regulation. The compound has been investigated for its potential to inhibit specific DUBs, contributing to cancer treatment strategies .

Pharmaceutical Development

The compound is also explored for its therapeutic potential in drug development. For instance, it has been studied as a possible treatment for multiple myeloma by inhibiting UCHL1, an oncogene implicated in various cancers .

Industrial Applications

Agrochemicals Production

In industrial settings, this compound is employed in the synthesis of agrochemicals. Its role as a building block for various chemical products underscores its significance in agricultural science and chemical manufacturing .

Case Study 1: Inhibition of UCHL1

A study demonstrated that this compound could effectively inhibit UCHL1 activity, leading to reduced cancer cell proliferation in vitro. This finding suggests that derivatives of this compound may serve as promising candidates for developing targeted cancer therapies .

Case Study 2: Synthesis of Novel Compounds

Another research effort involved using this compound as a precursor to synthesize novel heterocyclic compounds with potential pharmacological activities. The synthesis involved condensation reactions with thiourea derivatives, showcasing its versatility as a synthetic intermediate .

作用机制

The mechanism of action of 3-Bromopiperidin-4-one hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

相似化合物的比较

Similar Compounds

- 4-Bromopiperidine hydrobromide

- 1-Benzyl-3-bromopiperidin-4-one hydrobromide

- 2-Bromoethylamine hydrobromide

Uniqueness

3-Bromopiperidin-4-one hydrobromide is unique due to its specific bromination at the 3-position of the piperidinone ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other brominated piperidine derivatives .

生物活性

3-Bromopiperidin-4-one hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings. The focus will be on the compound's role in various biological contexts, particularly in cancer research and viral infections.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a bromine atom at the 3-position and a carbonyl group at the 4-position. Its molecular formula is C₅H₈Br₂N₁O, and it has a molecular weight of approximately 227.93 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds containing the piperidine scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

- Apoptosis Induction : Piperidine derivatives have been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation .

- Molecular Docking Studies : Computational studies suggest that these compounds interact with key proteins involved in cancer cell survival and proliferation, such as those in the PI3K/AKT/mTOR pathway .

Antiviral Activity

Research has also explored the antiviral properties of piperidine derivatives, particularly against Hepatitis C virus (HCV).

Efficacy Against HCV

- Inhibition of Viral Replication : Studies have shown that certain piperidine derivatives inhibit HCV replication effectively, with EC50 values indicating potent antiviral activity (e.g., around 2 μM) without significant cytotoxicity .

- Mechanism of Action : The antiviral effects are believed to occur at stages following viral replication, particularly during the assembly or secretion phases of the viral life cycle .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | Cell Line/Model | EC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | Various cancer cell lines | <10 | Induces apoptosis; cell cycle arrest |

| Antiviral | HCV-infected cells | 2.03 | Inhibits viral assembly/secretion |

| Molecular Docking | Target proteins (e.g., PI3K) | - | Binds to active sites of key proteins |

Case Study 1: Anticancer Activity

In a study evaluating a series of piperidine derivatives, researchers synthesized multiple analogs to assess their cytotoxic effects on leukemia and myeloma cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through upregulation of apoptotic markers .

Case Study 2: Antiviral Screening

Another research effort focused on screening a library of piperidine compounds for antiviral activity against HCV. The study identified several promising candidates that demonstrated effective inhibition at low concentrations while maintaining low toxicity levels .

属性

IUPAC Name |

3-bromopiperidin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCMWXGWPQSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557233 | |

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118652-88-3 | |

| Record name | 3-Bromopiperidin-4-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。